molecular formula C16H19ClFNO2 B4156044 1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B4156044
M. Wt: 311.78 g/mol
InChI Key: XMUMTMRSGBDYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is a chemical compound that features a fluorobenzyl group, a methoxybenzyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base to form the intermediate {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl} alcohol. This intermediate is then reacted with methylamine under suitable conditions to yield the final product, which is subsequently converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals.

Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl and methoxybenzyl groups may facilitate binding to enzymes or receptors, while the methylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
  • {2-[(4-bromobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
  • {2-[(4-methylbenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride

Comparison: The unique feature of 1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity can enhance the compound’s interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.ClH/c1-18-10-13-4-3-5-15(19-2)16(13)20-11-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMTMRSGBDYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 3
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 4
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.